molecular formula C12H13N3O5S B11297553 N-(3-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11297553
M. Wt: 311.32 g/mol
InChI Key: BSYRCVWKNWJWKP-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a hydroxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method is the reaction of 3-ethoxyaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with a suitable diketone or ketoester under acidic or basic conditions to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or modulating receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide: Similar structure with a naphthalene ring instead of a pyrimidine ring.

    4-{[1-(2-hydroxy-3-ethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: Contains a pyrazolone ring and similar functional groups.

Uniqueness

N-(3-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C12H13N3O5S

Molecular Weight

311.32 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C12H13N3O5S/c1-2-20-9-5-3-4-8(6-9)15-21(18,19)10-7-13-12(17)14-11(10)16/h3-7,15H,2H2,1H3,(H2,13,14,16,17)

InChI Key

BSYRCVWKNWJWKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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